3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone

Descripción general

Descripción

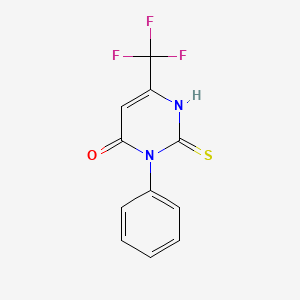

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound with the molecular formula C11H7F3N2OS and a molecular weight of 272.25 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group, a thioxo group, and a dihydropyrimidinone core

Métodos De Preparación

The synthesis of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a trifluoromethyl-substituted benzaldehyde with thiourea and an appropriate β-keto ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

Reactivity and Mechanisms

The reactivity of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone can be attributed to its functional groups:

-

Thioxo Group: This group can undergo nucleophilic attack, making it reactive towards electrophiles.

-

Trifluoromethyl Group: Enhances electrophilicity due to the electron-withdrawing nature of fluorine atoms.

Key Reactions

-

Nucleophilic Substitution Reactions

-

The thioxo carbon can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols), leading to the formation of new derivatives.

-

-

Condensation Reactions

-

The compound can react with aldehydes or ketones in condensation reactions to form larger heterocyclic systems.

-

-

Cyclization Reactions

-

Under acidic or basic conditions, cyclization may occur, forming more complex structures such as fused ring systems.

-

Anticancer Activity and Biological Evaluation

Recent studies have evaluated the anticancer potential of thioxo-pyrimidine derivatives similar to this compound. These studies indicate that modifications at various positions on the pyrimidine ring can significantly affect biological activity:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of cell proliferation |

| Compound B | 25 | Induction of apoptosis |

| 3-phenyl derivative | TBD | TBD |

These findings suggest that structural modifications can enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Aplicaciones Científicas De Investigación

1.1 Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 0.09 |

| This compound | A549 | 0.03 |

| Other Pyrimidine Derivative | Colo-205 | 0.01 |

1.2 Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various strains of bacteria and fungi. Results indicate moderate to high activity against pathogens such as E. coli and S. aureus, suggesting its potential use in developing new antimicrobial agents .

Applications in Material Science

Beyond biological applications, this compound is also being explored for its properties in material science. Its unique structure allows it to function as a potential candidate for organic semiconductors and fluorescent materials due to its electronic properties . The incorporation of trifluoromethyl groups can improve solubility and stability in various solvents.

Case Studies

Case Study: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer properties of pyrimidine derivatives, researchers synthesized several analogs of this compound and assessed their cytotoxic effects on multiple cancer cell lines. The study reported that modifications to the phenyl group significantly influenced the anticancer efficacy, highlighting the importance of structural optimization in drug design .

Case Study: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as novel therapeutic agents in treating resistant infections .

Mecanismo De Acción

The mechanism of action of 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparación Con Compuestos Similares

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone can be compared with other similar compounds, such as:

2-thioxo-4(1H)-pyrimidinones: These compounds share the thioxo and pyrimidinone core but lack the trifluoromethyl and phenyl groups.

Trifluoromethyl-substituted pyrimidinones: These compounds have the trifluoromethyl group but may differ in other substituents and structural features. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article explores its synthesis, structural characteristics, and biological activity, focusing on its anticancer potential and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with 2-cyanoacetamide in the presence of trifluoroacetic anhydride. The resulting compounds are characterized using various spectroscopic methods including IR spectroscopy and X-ray crystallography to confirm their molecular structures.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. In one notable study, derivatives of thiazolo[4,5-d]pyrimidine were synthesized and tested for their antiproliferative activity against cell lines such as A375 (melanoma), C32 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Key Findings:

- Cytotoxicity: The compound exhibited significant cytotoxic effects with varying IC50 values across different cancer cell lines. For instance, one derivative showed an IC50 value of 10.33 µM against HepG-2 liver cancer cells and 9.70 µM against MCF-7 breast cancer cells, comparable to doxorubicin .

- Mechanism of Action: The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity: Some derivatives have shown potential antimicrobial effects against various pathogens.

- Enzyme Inhibition: Certain compounds within this class have been identified as inhibitors of specific enzymes relevant to cancer progression.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells: A study demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptotic markers in MCF-7 cells .

- Evaluation in Animal Models: In vivo studies have shown that administration of these compounds resulted in tumor regression in xenograft models, underscoring their potential for therapeutic use.

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3b | HepG-2 | 10.33 | Apoptosis induction |

| 3b | MCF-7 | 9.70 | Cell cycle arrest |

| 4b | DU145 | 12.50 | Enzyme inhibition |

Propiedades

IUPAC Name |

3-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2OS/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYZBTFUHKZEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(NC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.